molecular formula C8H4FN3S B13994316 2-Amino-5-fluoro-6-benzothiazolecarbonitrile

2-Amino-5-fluoro-6-benzothiazolecarbonitrile

Cat. No.: B13994316
M. Wt: 193.20 g/mol
InChI Key: ODCIUGDMUZDROZ-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-6-benzothiazolecarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the cyano group in the structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile typically involves the reaction of 2-aminobenzothiazole with fluorinated reagents under specific conditions. One common method includes the use of fluorinated pyridines and the application of the Baltz-Schiemann reaction, which involves the transformation of amino groups into fluorine substituents . Another approach involves the reaction of 2-aminobenzothiazole with α-halo ketones in the presence of a sulfide nucleophile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-6-benzothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

2-Amino-5-fluoro-6-benzothiazolecarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-6-benzothiazolecarbonitrile is unique due to the presence of both the fluorine and cyano groups, which enhance its chemical reactivity and potential for various applications. These functional groups can significantly influence the compound’s biological activity and its interactions with molecular targets .

Properties

Molecular Formula

C8H4FN3S

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-5-fluoro-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C8H4FN3S/c9-5-2-6-7(1-4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12)

InChI Key

ODCIUGDMUZDROZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1SC(=N2)N)F)C#N

Origin of Product

United States

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